![molecular formula C13H11N3 B1372768 3-[(3-Aminophenyl)amino]benzonitrile CAS No. 1147094-81-2](/img/structure/B1372768.png)
3-[(3-Aminophenyl)amino]benzonitrile
Overview
Description
3-[(3-Aminophenyl)amino]benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.24 g/mol. It is also known as 3-(3-Aminophenyl)benzonitrile hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-[(3-Aminophenyl)amino]benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Physical And Chemical Properties Analysis
3-[(3-Aminophenyl)amino]benzonitrile is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Medicine: Antiviral Research
3-[(3-Aminophenyl)amino]benzonitrile has been explored for its potential in antiviral therapy. Molecular docking studies suggest that compounds with this structure may interact with influenza endonuclease, an enzyme critical for viral replication . This interaction could inhibit the enzyme’s function, providing a pathway for developing new antiviral drugs.
Materials Science: Dielectric Studies
In materials science, this compound’s dielectric properties have been investigated. Dielectric constants at various frequencies and relaxation times are determined to understand how this compound interacts with electric fields . Such studies are essential for developing materials for electronics and photonics.
Environmental Science: Pollutant Interaction
The molecular electrostatic potential (MEP) map of 3-[(3-Aminophenyl)amino]benzonitrile indicates active regions of charge distribution, which can be crucial for understanding interactions with environmental pollutants . This knowledge can aid in designing sensors or materials that can capture or neutralize harmful substances.
Analytical Chemistry: Vibrational Spectroscopy
The compound’s vibrational modes have been characterized using spectroscopic techniques supported by Density Functional Theory calculations . These studies are vital for analytical methods where understanding the vibrational properties can help identify and quantify substances in complex mixtures.
Biochemistry: Protein-Ligand Interactions
Biochemical applications include studying protein-ligand interactions through molecular docking. The compound’s ability to bind with biological macromolecules can shed light on its role in biological systems and its potential therapeutic uses .
Pharmacology: Drug Synthesis
In pharmacology, 3-[(3-Aminophenyl)amino]benzonitrile is used as a precursor in synthesizing various pharmacologically active molecules. Its structure is incorporated into more complex compounds that may exhibit desirable activities such as receptor agonism or antagonism .
Organic Synthesis: Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, with both amino and nitrile groups, allows for multiple reaction pathways, enabling the synthesis of a wide range of organic molecules .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist
Mode of Action
It has been suggested that the compound undergoes a condensation reaction with 4-isothiocyanato-4-methyl pentane-2-one to give condensed monocyclic pyrimidine derivatives . This indicates that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[(3-Aminophenyl)amino]benzonitrile is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.
properties
IUPAC Name |
3-(3-aminoanilino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKKUZMSQNMMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminophenyl)amino]benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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